2-(1,4-dibenzyl-3-oxopiperazin-2-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(1,4-dibenzyl-3-oxopiperazin-2-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dibenzyl-3-oxopiperazin-2-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable diketone.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation: The benzylated piperazine is acylated with 4-ethoxyphenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the carbonyl group in the piperazine ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield benzaldehyde derivatives, while reduction might produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(1,4-dibenzyl-3-oxopiperazin-2-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibenzylpiperazine: A simpler piperazine derivative with similar structural features.
N-(4-ethoxyphenyl)acetamide: Shares the ethoxyphenylacetamide moiety.
3-Oxopiperazine Derivatives: Compounds with the 3-oxopiperazine core structure.
Uniqueness
2-(1,4-dibenzyl-3-oxopiperazin-2-yl)-N-(4-ethoxyphenyl)acetamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C28H31N3O3 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-(1,4-dibenzyl-3-oxopiperazin-2-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H31N3O3/c1-2-34-25-15-13-24(14-16-25)29-27(32)19-26-28(33)31(21-23-11-7-4-8-12-23)18-17-30(26)20-22-9-5-3-6-10-22/h3-16,26H,2,17-21H2,1H3,(H,29,32) |
InChI Key |
UBOJNHCZGVOGEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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